ethyl 5-(1,3-benzothiazole-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate

pyrazolo[1,5-a]pyridine benzothiazole amide structure-activity relationship

Medicinal chemistry teams pursuing kinase inhibitor SAR at the pyrazolo[1,5-a]pyridine 3-position frequently encounter a sourcing gap: most commercial catalogs list only the carboxylic acid or amide congener, precluding direct ester-based derivatization. Ethyl 5-(1,3-benzothiazole-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1396868-36-2) closes this gap. • Retains the 5-position benzothiazole-2-carboxamide pharmacophore required for hinge-region binding interactions in kinase active sites • Ethyl ester at C3 serves as a versatile synthetic handle for amidation, reduction, hydrolysis, or transesterification-enabling rapid focused library synthesis without de novo core construction • Merges the pyrazolo[1,5-a]pyridine ATP-mimetic scaffold with the benzothiazole amide motif in a single framework, matching the substitution pattern claimed in pyrazolylbenzothiazole kinase inhibitor patents

Molecular Formula C18H14N4O3S
Molecular Weight 366.4
CAS No. 1396868-36-2
Cat. No. B2421594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-(1,3-benzothiazole-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate
CAS1396868-36-2
Molecular FormulaC18H14N4O3S
Molecular Weight366.4
Structural Identifiers
SMILESCCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C18H14N4O3S/c1-2-25-18(24)12-10-19-22-8-7-11(9-14(12)22)20-16(23)17-21-13-5-3-4-6-15(13)26-17/h3-10H,2H2,1H3,(H,20,23)
InChIKeyDIHZGJRNILSHET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: ethyl 5-(1,3-benzothiazole-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1396868-36-2) – Chemical Class & Structural Baseline


Ethyl 5-(1,3-benzothiazole-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1396868-36-2) is a synthetic heterocyclic compound belonging to the pyrazolo[1,5-a]pyridine-3-carboxylate family, functionalized at the 5-position with a 1,3-benzothiazole-2-carboxamide moiety [1]. This architecture merges a pyrazolo[1,5-a]pyridine core, which is recognized as a privileged scaffold in kinase-targeted drug discovery and anticancer therapy, with the benzothiazole amide pharmacophore, a motif associated with antimicrobial, antitumor, and kinase-inhibitory properties in structurally related analogs [2]. The ethyl ester at the 3-position provides a synthetic handle for further derivatization or pro-drug strategies, distinguishing it from the corresponding carboxylic acid or amide congeners that dominate the patent and literature landscape for this chemotype [3].

Scaffold
5-benzothiazole-amido pyrazolo[1,5-a]pyridine core for kinase-targeted studies
Privileged scaffold class
Functional handle
C3 ethyl ester enables late-stage diversification or pro-drug strategies
Distinct from carboxamide analogs
Procurement logic
Select for SAR studies requiring precise 5-position benzothiazole pharmacophore
Verify regioisomer identity

Why ethyl 5-(1,3-benzothiazole-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate Cannot Be Swapped with Generic Pyrazolo[1,5-a]pyridine or Benzothiazole Analogs


The target compound integrates two pharmacophoric elements—the pyrazolo[1,5-a]pyridine core and the benzothiazole-2-carboxamide side chain—within a single molecular framework; simple exchange with either the unsubstituted pyrazolo[1,5-a]pyridine-3-carboxylate core or a stand-alone benzothiazole amide eliminates the multi-target interaction potential that patents in this class explicitly rely on for therapeutic utility [1]. In the broader pyrazolylbenzothiazole patent space, substitution pattern (particularly the position and nature of the carboxamide linkage) is the primary driver of biological activity differentiation; compounds with an ester at the 3-position exhibit altered lipophilicity, metabolic stability, and synthetic tractability compared to the more commonly claimed carboxamide or carboxylic acid derivatives [2]. Without precise positional and functional-group fidelity, the downstream pharmacological profile, solubility, and formulation behavior cannot be presumed equivalent, making generic substitution a risk for both research reproducibility and lead-optimization campaigns [3].

Core mismatch
Unsubstituted pyrazolo[1,5-a]pyridine-3-carboxylate lacks the benzothiazole amide pharmacophore; multi-target engagement reported in patent class may not transfer.
Ester vs amide
C3 carboxamide congeners exhibit altered lipophilicity and synthetic tractability; ester-dependent pro-drug or derivatization workflows may be incompatible.
Regioisomer shift
Benzothiazole-6-carboxamido isomer may present divergent kinase binding geometry; ATP-competitive hinge-region vectors may not reproduce.

Product-Specific, Comparator-Based Differentiation Evidence for ethyl 5-(1,3-benzothiazole-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate


5-Position Benzothiazole Carboxamide vs. Unsubstituted Pyrazolo[1,5-a]pyridine-3-carboxylate Core: Structural Differentiation

Ethyl 5-(1,3-benzothiazole-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate contains a benzothiazole-2-carboxamide substituent at the 5-position of the pyrazolo[1,5-a]pyridine ring, whereas the unsubstituted ethyl pyrazolo[1,5-a]pyridine-3-carboxylate core (CAS 135620-38-9) lacks this pharmacophore entirely. The addition of the benzothiazole amide introduces H-bond donor/acceptor capacity, π-stacking surface, and steric bulk that are absent in the core scaffold, enabling engagement with biological targets (e.g., kinase ATP-binding pockets) that the unadorned core cannot address [1]. This structural feature aligns with the pyrazolylbenzothiazole class broadly claimed in patent literature for kinase inhibition and therapeutic applications [2].

5-BTA vs unsubstituted core
Structural context
Benzothiazole-2-carboxamide at C5 introduces H-bond, π-stack, and steric features absent in ethyl pyrazolo[1,5-a]pyridine-3-carboxylate core (CAS 135620-38-9).
Pharmacophore presence is essential for kinase ATP-pocket engagement studies.
Qualitative structural comparison; quantitative binding data not publicly available.
pyrazolo[1,5-a]pyridine benzothiazole amide structure-activity relationship

Ethyl Ester at C3 vs. Carboxamide Congeners: Synthetic Versatility and Physicochemical Differentiation

The target compound bears an ethyl ester at the 3-position of the pyrazolo[1,5-a]pyridine scaffold, contrasting with the more frequently patented 3-carboxamide derivatives (e.g., compounds described in US10214526B2) [1]. Esters confer greater hydrolytic lability and serve as masked carboxylic acids (pro-drug strategies) or as intermediates for further functionalization. While class-level data indicate that ester analogs generally exhibit higher log P and membrane permeability than corresponding carboxylic acids or primary amides, no head-to-head log P or permeability measurement for this specific compound against a defined comparator has been published [2].

C3 ester vs carboxamide
Class-level inference
Ethyl ester (–COOEt) provides hydrolytic lability and a synthetic handle; patent-dominant carboxamide analogs lack this pro-drug / diversification route.
Supports selection for ester-based derivatization or pro-drug research.
No head-to-head log P or permeability data for this specific pair.
ester prodrug lipophilicity synthetic handle

Heterocyclic Amide Linkage Geometry: Benzothiazole-2-carboxamido vs. Benzothiazole-6-carboxamido Isomers

The target compound features a 1,3-benzothiazole-2-carboxamide linkage (amido group at the 2-position of the benzothiazole ring). A structurally similar analog, N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d]thiazole-6-carboxamide (CAS not assigned in search), carries the carboxamide at the 6-position of the benzothiazole. This regiochemical difference alters the orientation of the benzothiazole ring relative to the pyrazolo[1,5-a]pyridine core, which has been shown in analogous pyrazolylbenzothiazole series to influence ATP-competitive kinase binding geometry and target selectivity [1]. Quantitative binding or activity data directly comparing the 2-amido and 6-amido isomers have not been published in primary literature for this specific scaffold.

2-amido vs 6-amido isomer
Class-level inference
Benzothiazole-2-carboxamide linkage orients the ring differently than the 6-carboxamido analog, altering kinase binding vector geometry in related series.
Regioisomer identity must be confirmed for SAR and crystallization studies.
Quantitative activity comparison unavailable; inferential from patent landscape.
regioisomer differentiation amide linkage target engagement

Application Scenarios for ethyl 5-(1,3-benzothiazole-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate Based on Differentiated Evidence


Kinase-Targeted Drug Discovery and Lead Optimization

The co-occurrence of the pyrazolo[1,5-a]pyridine ATP-mimetic core and the benzothiazole carboxamide pharmacophore makes this compound suitable for kinase inhibitor screening cascades, particularly for targets in the pyrazolylbenzothiazole patent landscape (e.g., integrin-linked kinase, Pim kinases) [1]. Procurement of the precise ester derivative enables SAR studies around the 3-position while retaining the 5-position benzothiazole amide necessary for hinge-region binding interactions [2].

Synthetic Building Block for Focused Heterocyclic Libraries

The ethyl ester at C3 serves as a versatile intermediate for amidation, reduction, hydrolysis, or transesterification, enabling the rapid generation of focused compound libraries that explore 3-position diversity while keeping the benzothiazole-2-amido pharmacophore constant. This contrasts with procurement of the carboxylic acid or amide analogs, which limit downstream synthetic flexibility [1].

Antimicrobial and Anticancer Phenotypic Screening

Class-level evidence from amido-linked pyrazolyl benzothiazoles demonstrates activity against Bacillus subtilis and Aspergillus niger, as well as anticancer effects in benzothiazole-containing pyrazolines [2]. While specific MIC or IC50 data for this compound are not publicly available, its structural membership in this active chemotype supports its use in phenotypic screening panels where the benzothiazole-pyrazolo[1,5-a]pyridine hybrid scaffold is the independent variable.

Application
Selection Property
Validation Focus
Kinase-targeted lead optimization
5-position benzothiazole amide pharmacophore
Kinase panel screening and ATP-competitive binding assays
Focused heterocyclic library synthesis
C3 ethyl ester as diversification handle
Amidation, hydrolysis, or transesterification scope
Antimicrobial and anticancer phenotypic screening
Benzothiazole-pyrazolo[1,5-a]pyridine hybrid scaffold
MIC and cell-viability endpoint context; class-level activity review
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